9-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE
Overview
Description
9-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure fused with a dioxin ring and substituted with a trimethoxyphenyl group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.
Introduction of the Dioxin Ring: The dioxin ring can be introduced through a cyclization reaction involving a suitable diol and an appropriate leaving group.
Substitution with Trimethoxyphenyl Group: The final step involves the substitution of the quinoline core with a trimethoxyphenyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Brominated or nitrated derivatives of the trimethoxyphenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a potential candidate for drug design and development.
Medicine
In medicine, 9-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is being investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4,5-Trimethoxyphenyl)propanoic acid
- 3,4,5-Trimethoxycinnamic acid
- 3,4,5-Trimethoxyphenyl isothiocyanate
Uniqueness
Compared to similar compounds, 9-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE stands out due to its unique quinoline-dioxin fused structure. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
9-(3,4,5-trimethoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-23-17-6-11(7-18(24-2)20(17)25-3)12-9-19(22)21-14-10-16-15(8-13(12)14)26-4-5-27-16/h6-8,10,12H,4-5,9H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWECCHALRRGUER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=CC4=C(C=C23)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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